molecular formula C15H20Cl2N2O2 B8521131 (3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B8521131
M. Wt: 331.2 g/mol
InChI Key: KDPPOSIFXWEGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzyl group attached to a piperidine ring, which is further substituted with an aminomethyl and a carboxylate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the dichlorobenzyl intermediate. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base such as sodium hydroxide . The resulting dichlorobenzylamine is then reacted with 4-(aminomethyl)-2-methylpiperidine under controlled conditions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the piperidine ring.

    4-(Aminomethyl)-2-methylpiperidine: Contains the piperidine ring but lacks the dichlorobenzyl group.

    3,5-Dichlorobenzoyl chloride: A precursor in the synthesis of the target compound.

Uniqueness

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c1-10-4-11(8-18)2-3-19(10)15(20)21-9-12-5-13(16)7-14(17)6-12/h5-7,10-11H,2-4,8-9,18H2,1H3

InChI Key

KDPPOSIFXWEGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC(=CC(=C2)Cl)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising of 3,5-dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)-2-methylpiperidine-1-carboxylate (step 3) (970 mg, 2.249 mmol) and trifluoroacetic acid (173 μl, 2.249 mmol) in DCM (7.5 ml) was left stirring at room temperature 18 hours. The resulting mixture was loaded on to a 10 g Isolute® SCX-2 cartridge and washed with MeOH. The product was eluted with 2M ammonia in MeOH and the product fractions were concentrated under reduced pressure to afford the title compound;
Quantity
173 μL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

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